molecular formula C8H15NO B13587711 6-Azaspiro[3.5]nonan-1-ol

6-Azaspiro[3.5]nonan-1-ol

Cat. No.: B13587711
M. Wt: 141.21 g/mol
InChI Key: UEVZAWVWXWMWFK-UHFFFAOYSA-N
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Description

6-Azaspiro[35]nonan-1-ol is a spirocyclic compound characterized by a unique structural framework that includes a nitrogen atom within a spiro ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Azaspiro[3.5]nonan-1-ol typically involves the reaction of (3S)-3-aminopiperidine with cyclopentanone in the presence of sodium hydride and diisopropylamine. This reaction produces a spirocyclic intermediate, which is then hydrolyzed using hydrochloric acid to yield this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Azaspiro[3.5]nonan-1-ol undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the alcohol group to a carbonyl group.

    Reduction: Reduction reactions can convert the carbonyl group back to an alcohol.

    Substitution: The nitrogen atom in the spiro ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield 6-Azaspiro[3.5]nonan-1-one, while reduction can regenerate the original alcohol.

Scientific Research Applications

6-Azaspiro[3.5]nonan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.

    Medicine: this compound derivatives have shown potential as therapeutic agents, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials with unique mechanical and chemical properties

Mechanism of Action

The mechanism of action of 6-Azaspiro[3.5]nonan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The nitrogen atom in the spiro ring can form hydrogen bonds and other interactions with these targets, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

  • 2-Oxa-7-azaspiro[3.5]nonane
  • 2-Oxa-6-azaspiro[3.3]heptane
  • 6-Azaspiro[3.5]nonan-9-ol

Uniqueness

6-Azaspiro[3.5]nonan-1-ol is unique due to its specific spirocyclic structure and the presence of a hydroxyl group. This combination of features gives it distinct chemical and biological properties compared to other similar compounds .

Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

6-azaspiro[3.5]nonan-3-ol

InChI

InChI=1S/C8H15NO/c10-7-2-4-8(7)3-1-5-9-6-8/h7,9-10H,1-6H2

InChI Key

UEVZAWVWXWMWFK-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC2O)CNC1

Origin of Product

United States

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